molecular formula C27H24N4O3S B2982099 N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536707-41-2

N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2982099
CAS No.: 536707-41-2
M. Wt: 484.57
InChI Key: IKPHJYGFADZHPM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimido[5,4-b]indole core, which is known for its biological activity.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-16-7-6-10-21(17(16)2)28-23(32)15-35-27-30-24-20-8-4-5-9-22(20)29-25(24)26(33)31(27)18-11-13-19(34-3)14-12-18/h4-14,29H,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPHJYGFADZHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the 2,3-dimethylphenyl and 4-methoxyphenyl groups. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrimido[5,4-b]indole core is particularly noteworthy for its potential biological activity, setting it apart from other similar compounds.

Biological Activity

N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS Number: 866897-01-0) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including structure-activity relationships (SAR), case studies, and research findings.

The molecular formula of this compound is C27H23N3O4SC_{27}H_{23}N_{3}O_{4}S with a molecular weight of 485.6 g/mol. The structure includes a pyrimidine core linked to a thioacetamide moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC27H23N3O4S
Molecular Weight485.6 g/mol
CAS Number866897-01-0

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrimidine rings have shown promising results against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhances cytotoxicity. The compound's ability to induce apoptosis in cancer cells has been noted in several studies.

  • Case Study : A study on thiazole derivatives demonstrated that modifications in the phenyl ring significantly affected their IC50 values against cancer cell lines. For example, compounds with dimethyl substitutions showed improved activity compared to their unsubstituted counterparts .
  • Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, indicating a complex mechanism of action that warrants further investigation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on similar thiazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Efficacy : A recent study assessed the antibacterial activity of thiazole derivatives against various pathogens, revealing minimum inhibitory concentrations (MIC) that highlight their potential as antimicrobial agents .
  • Structure-Activity Relationship : The SAR analysis indicates that substituents on the phenyl ring are critical for enhancing antibacterial activity. Electron-withdrawing groups have been linked to increased potency against bacterial strains .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : The compound showed promising results in MTT assays against various cancer cell lines with IC50 values comparable to standard chemotherapeutics.

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound:

  • Clinical Trials : Future clinical trials could provide insights into its efficacy and safety profile in humans.
  • Mechanistic Studies : Detailed mechanistic studies are essential to elucidate how this compound interacts at the molecular level with target proteins involved in cancer and microbial resistance.

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